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molecular formula C16H17BrO4 B8775108 2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5-(1-methylethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 8-bromo-4-hydroxy-5-(1-methylethoxy)-, ethyl ester

Cat. No. B8775108
M. Wt: 353.21 g/mol
InChI Key: LLQBMOCNAQNASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05552550

Procedure details

12.9 g (34.8 mmol) (E)-3-carboethoxy-4-(2'-bromo-5'-isopropylphenyl)-3-butenic acid (3) were dissolved in 340 acetic anhydride and heated for 6 h in reflux. After cooling to room temperature, a solution of 200 g ice, 200 g water and 90 g K2CO3 were added. After extraction with dichloromethane, the combined organic layers were dried (MgSO4), filtered and concentrated under reduced pressure. The dried residue was dissolved in a solution of 8.40 g (389 mmol) sodium in 300 mL dry ethanol and stirred for 4 h at room temperature under Ar. The solvent was removed in vacuo and the residue was partitioned between 100 mL dichloromethane and 30 mL 2N HCl-solution. The organic phases were collected, dried (MgSO4) and concentrated under reduced pressure. The residue was recrystallized from isopropanol to give 11.7 g (95%) ethyl-8-bromo-4-hydroxy-5-isopropoxy-2-naphthoate as yellow crystals (m.p. 106° C.).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](/[C:6](=[CH:11]/[C:12]1[CH:17]=[C:16](C(C)C)[CH:15]=[CH:14][C:13]=1[Br:21])/[CH2:7][C:8]([OH:10])=O)([O:3][CH2:4][CH3:5])=[O:2].O.[C:23]([O-])([O-])=O.[K+].[K+].[Na].C(O[C:34](=[O:36])[CH3:35])(=O)C>C(O)C>[CH2:4]([O:3][C:1]([C:6]1[CH:7]=[C:8]([OH:10])[C:17]2[C:12](=[C:13]([Br:21])[CH:14]=[CH:15][C:16]=2[O:36][CH:34]([CH3:23])[CH3:35])[CH:11]=1)=[O:2])[CH3:5] |f:2.3.4,^1:28|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C(=O)(OCC)\C(\CC(=O)O)=C\C1=C(C=CC(=C1)C(C)C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles
Name
Quantity
200 g
Type
reactant
Smiles
O
Name
Quantity
90 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h at room temperature under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
in reflux
EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 100 mL dichloromethane and 30 mL 2N HCl-solution
CUSTOM
Type
CUSTOM
Details
The organic phases were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OC(C)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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